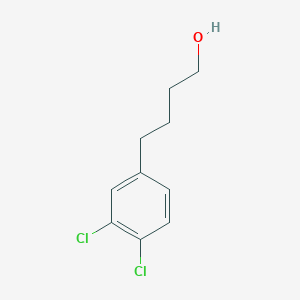

4-(3,4-Dichlorophenyl)butan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPUOZORJTUXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3,4-Dichlorophenyl)butan-1-ol is an organic compound notable for its potential therapeutic applications due to its unique structural features. The compound consists of a butanol moiety substituted with a dichlorophenyl group, which is believed to contribute to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2O. Its structure can be represented as follows:

This compound features a hydroxyl (-OH) group at one end of the butanol chain and a dichlorophenyl ring at the other end, which is crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Binding : It interacts with various receptors, which may lead to analgesic effects. This interaction profile makes it a candidate for further pharmacological studies.

Anti-Inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators in cell-based assays. For instance, in vitro studies demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in stimulated macrophages.

Analgesic Properties

The analgesic effects of this compound have been investigated through various animal models. In these studies, administration of the compound resulted in significant pain relief comparable to standard analgesics like ibuprofen. The mechanism appears to involve modulation of pain pathways through receptor interactions .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the safety and efficacy of this compound:

- In Vivo Studies : Animal models treated with varying doses of this compound exhibited dose-dependent reductions in pain and inflammation markers. The no-observed-adverse-effect level (NOAEL) was established at doses lower than those causing significant side effects .

- Cell Culture Experiments : In vitro experiments using human cell lines showed that the compound effectively inhibits cell proliferation in certain cancer types while exhibiting low cytotoxicity towards normal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-3-(2,4-dichlorophenyl)butan-1-ol | Structure | Different substitution pattern on the phenyl ring |

| 4-Amino-3-(3,5-dichlorophenyl)butan-1-ol | Structure | Variation in chlorine substitution |

| 4-Amino-3-(3,4-difluorophenyl)butan-1-ol | Structure | Contains fluorine instead of chlorine |

This table illustrates how variations in substitution patterns can influence biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.